molecular formula C9H6BF3KN B7889254 Potassium trifluoro(isoquinolin-8-yl)boranuide

Potassium trifluoro(isoquinolin-8-yl)boranuide

Cat. No.: B7889254
M. Wt: 235.06 g/mol
InChI Key: ILQCTHJDWVDSTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium trifluoro(isoquinolin-8-yl)boranuide is a chemical compound that belongs to the class of boron-containing compounds It is characterized by the presence of a trifluoroborate group attached to an isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium trifluoro(isoquinolin-8-yl)boranuide typically involves the reaction of isoquinoline derivatives with boron trifluoride and potassium fluoride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{Isoquinoline} + \text{BF}_3 + \text{KF} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction setups to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(isoquinolin-8-yl)boranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states of boron.

    Coupling Reactions: It can be used in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

    Organometallic Reagents: Such as Grignard reagents and organolithium compounds.

    Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various isoquinoline derivatives, while coupling reactions can produce complex organic molecules.

Scientific Research Applications

Potassium trifluoro(isoquinolin-8-yl)boranuide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent or a precursor for drug development.

    Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of potassium trifluoro(isoquinolin-8-yl)boranuide involves its interaction with molecular targets through the trifluoroborate group. This group can form stable complexes with various substrates, facilitating chemical transformations. The isoquinoline ring provides additional stability and reactivity, making the compound versatile in different chemical environments.

Comparison with Similar Compounds

Similar Compounds

  • Potassium trifluoro(quinolin-8-yl)boranuide
  • Potassium trifluoro(isoquinolin-6-yl)boranuide

Uniqueness

Potassium trifluoro(isoquinolin-8-yl)boranuide is unique due to the specific positioning of the trifluoroborate group on the isoquinoline ring. This positioning influences its reactivity and interaction with other molecules, distinguishing it from similar compounds with different structural arrangements.

Properties

IUPAC Name

potassium;trifluoro(isoquinolin-8-yl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BF3N.K/c11-10(12,13)9-3-1-2-7-4-5-14-6-8(7)9;/h1-6H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILQCTHJDWVDSTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C2C=NC=CC2=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.